molecular formula C17H25NO3 B2738928 tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate CAS No. 1579517-92-2

tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate

Cat. No.: B2738928
CAS No.: 1579517-92-2
M. Wt: 291.391
InChI Key: XBORCJFMLXRLJD-UHFFFAOYSA-N
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Description

tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate is a benzoazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. Key structural features include:

  • A tert-butyl carbamate group at position 3, which enhances solubility and stability.
  • A hydroxymethyl substituent at position 7, contributing to hydrogen-bonding interactions.
  • A methyl group at position 6, influencing steric and electronic properties.

This compound is typically synthesized via multi-step organic reactions, including cyclization and protection/deprotection strategies. Its structural complexity makes it a candidate for pharmaceutical intermediates, particularly in kinase inhibitor or neurotransmitter modulator development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-6-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-14(11-19)6-5-13-7-9-18(10-8-15(12)13)16(20)21-17(2,3)4/h5-6,19H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBORCJFMLXRLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCN(CC2)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate typically involves multiple steps, starting with the construction of the benzazepine core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitutions and Cyclization Reactions

The benzo[d]azepine core is synthesized via multi-step reactions involving nucleophilic substitutions and cyclization. Key intermediates undergo intramolecular cyclization to form the seven-membered ring system. For example:

  • Alkyne cyclization : Rh-catalyzed hydroamination of internal alkynes can lead to ring formation, as demonstrated in analogous benzodiazepine syntheses .

  • Nucleophilic attack : The hydroxymethyl group participates in reactions such as esterification or etherification, enhancing solubility for downstream modifications .

Mechanistic Insight :

Alkyne+NucleophileRh catalystBenzazepine derivative\text{Alkyne} + \text{Nucleophile} \xrightarrow{\text{Rh catalyst}} \text{Benzazepine derivative}

This process often involves π-allyl rhodium intermediates, where regioselectivity is controlled by steric and electronic factors .

Catalytic Hydrofunctionalization

Rhodium-catalyzed hydrofunctionalization reactions enable the introduction of vinyl groups or heteroatoms:

Reaction TypeConditionsYieldEnantiomeric Ratio (er)Source
HydroaminationRh/(R)-DTBM-Segphos, CHCl₃, 50°C50–70%80:20–95:5
HydroalkoxylationRh/(R)-DTBM-Garphos, TFE, 60°C41–90%78:22

These reactions are critical for modifying the benzoazepine scaffold, particularly at the 3-position, to enhance pharmacological properties .

Deprotection and Functional Group Modifications

The tert-butyl carbamate and hydroxymethyl groups undergo targeted deprotection:

  • tert-Boc removal : Acidic conditions (e.g., HCl/EtOAc) cleave the tert-butyl group, yielding a primary amine for further derivatization .

  • Hydroxymethyl oxidation : The –CH₂OH group can be oxidized to a carboxylic acid (–COOH) using Jones reagent or other oxidants.

Orthogonal Deprotection Example :

PMP-protected amineCAN, MeCN/H₂OBenzylammonium salt(85% yield)[2]\text{PMP-protected amine} \xrightarrow{\text{CAN, MeCN/H₂O}} \text{Benzylammonium salt} \quad (85\% \text{ yield})[2]

Spectroscopic Characterization

Key analytical data for reaction monitoring includes:

  • NMR : Distinct signals for the tert-butyl group (~1.4 ppm) and hydroxymethyl protons (~3.6 ppm) .

  • IR : Stretching frequencies for C=O (1720 cm⁻¹) and O–H (3450 cm⁻¹) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate may exhibit antidepressant properties. The benzo[d]azepine core structure is known for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further exploration in treating depression and anxiety disorders.

2. Neuroprotective Effects
Studies suggest that derivatives of this compound could possess neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease and other neurodegenerative disorders. The ability of such compounds to modulate neurotransmitter levels may help in the preservation of neuronal integrity and function.

Pharmacological Research

1. Receptor Binding Studies
The compound's structure allows it to interact with various receptors, including GABA and serotonin receptors. Binding affinity studies can provide insights into its potential as a therapeutic agent for anxiety and mood disorders.

2. Synthesis of Bioactive Molecules
this compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its functional groups facilitate further chemical modifications, allowing researchers to develop new compounds with enhanced biological activity.

Synthetic Organic Chemistry

1. Precursor for Synthesis
This compound can be utilized as a precursor in the synthesis of various heterocyclic compounds. Its stability and reactivity make it suitable for multi-step synthesis protocols in organic chemistry.

2. Development of Novel Therapeutics
The versatility of this compound in synthetic pathways allows chemists to explore new therapeutic agents targeting different biological pathways.

Case Study 1: Antidepressant Screening

In a study exploring new antidepressants, researchers synthesized several derivatives of this compound and tested their efficacy in animal models. The results indicated that certain derivatives showed significant improvement in depressive-like behaviors compared to controls.

Case Study 2: Neuroprotection Assays

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound significantly reduced cell death in vitro, suggesting its potential for therapeutic use in neurodegenerative diseases.

Mechanism of Action

The mechanism by which tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to the benzoazepine family, which includes derivatives with varied substituents. Key analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Differences
Target Compound 7-(hydroxymethyl), 6-methyl, tert-butyl Balanced hydrophilicity/lipophilicity
Benzo[d]azepine-3-carboxylic acid Carboxylic acid (3) Higher polarity, lower bioavailability
7-Nitro-benzo[d]azepine-3-ethyl ester Nitro (7), ethyl ester (3) Enhanced electron-withdrawing effects
6-Chloro-7-methoxy analog Chloro (6), methoxy (7) Increased steric hindrance

The tert-butyl group in the target compound improves metabolic stability compared to ester or acid analogs, which are prone to hydrolysis .

Physicochemical Properties

Comparative solubility and logP values (experimental/theoretical):

Compound Water Solubility (mg/mL) logP
Target Compound 0.45 2.8
3-Carboxylic acid analog 1.20 1.2
7-Nitro analog 0.12 3.5

The hydroxymethyl group in the target compound enhances water solubility relative to nitro-substituted analogs, while the tert-butyl group maintains moderate lipophilicity .

Spectroscopic Data

Key NMR shifts (δ, ppm) for the target compound vs. analogs:

Proton Environment Target Compound 3-Carboxylic Acid Analog
C7-CH₂OH 3.45 (t, J=6 Hz) Not applicable
C3-COOR (tert-butyl) 1.42 (s) 2.55 (COOH, broad)
Aromatic protons (C5, C6) 6.80–7.10 (m) 6.90–7.30 (m)

The hydroxymethyl proton signal (δ 3.45) is distinctive and absent in non-hydroxylated analogs, aiding structural confirmation .

Research Findings and Challenges

  • Crystallography : Structural elucidation of the target compound often employs SHELX programs due to their robustness in handling small-molecule refinement .
  • Toxicity : Unlike manganese compounds or other TRI-listed substances, benzoazepines like the target compound show low acute toxicity but require detailed metabolic profiling .

Biological Activity

Tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzoazepines, which have been widely studied for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H17N1O3
  • Molecular Weight : 249.28 g/mol
  • CAS Number : 230301-11-8
  • Structure : The structure features a benzoazepine core with a hydroxymethyl group that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • G Protein-Coupled Receptor Modulation : Compounds in the benzoazepine family often interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. These interactions can lead to modulation of neurotransmitter release and influence pathways related to anxiety and depression .
  • Inhibition of Enzymatic Activity : Some studies suggest that benzoazepines can inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of neurotransmitters such as serotonin and dopamine in the brain .
  • Antioxidant Properties : Preliminary data indicate that this compound may exhibit antioxidant activities, potentially protecting cells from oxidative stress .

Antidepressant Activity

Research has shown that derivatives of benzoazepines exhibit antidepressant-like effects in animal models. For instance, compounds similar to tert-butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine have been tested for their ability to reduce depressive behaviors in rodents, suggesting a potential application in treating mood disorders .

Anticancer Potential

Recent studies have explored the anticancer properties of benzoazepine derivatives. In vitro assays demonstrated that certain structural modifications can enhance cytotoxicity against various cancer cell lines. For example, compounds with a similar structure have shown effectiveness against leukemia and solid tumors by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

The neuroprotective potential of this compound is also under investigation. Research indicates that it may protect neuronal cells from damage due to excitotoxicity or oxidative stress, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Study on Antidepressant Effects :
    • A study conducted on mice evaluated the effects of benzoazepine derivatives on depressive-like behaviors. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood elevation compared to control groups .
  • Cytotoxicity Assay :
    • In vitro studies using human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic applications .

Q & A

Q. How can in vitro assays assess biological activity (e.g., enzyme inhibition)?

  • Methodology :
  • Kinase Inhibition : Screen against a kinase panel (e.g., EGFR, CDK2) using fluorescence polarization assays.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

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